Cas no 70610-11-6 (2-(3-methylbut-2-en-1-yl)-5-(2-phenylethyl)benzene-1,3-diol)

2-(3-methylbut-2-en-1-yl)-5-(2-phenylethyl)benzene-1,3-diol structure
70610-11-6 structure
Product Name:2-(3-methylbut-2-en-1-yl)-5-(2-phenylethyl)benzene-1,3-diol
CAS No:70610-11-6
MF:C19H22O2
MW:282.376785755157
CID:1745071
PubChem ID:442715
Update Time:2025-04-21

2-(3-methylbut-2-en-1-yl)-5-(2-phenylethyl)benzene-1,3-diol Chemical and Physical Properties

Names and Identifiers

    • 2-(3-methylbut-2-en-1-yl)-5-(2-phenylethyl)benzene-1,3-diol
    • 2-(3-methylbut-2-enyl)-5-(2-phenylethyl)benzene-1,3-diol
    • LMPK13090041
    • 4-Prenyldihydropinosylvin
    • 70610-11-6
    • 3,5-dihydroxy-4-(3-methyl-2-butenyl)bibenzyl
    • CHEBI:1926
    • DTXSID60331923
    • Q27105528
    • SCHEMBL4742069
    • C19H22O2
    • CHEMBL5272896
    • Inchi: 1S/C19H22O2/c1-14(2)8-11-17-18(20)12-16(13-19(17)21)10-9-15-6-4-3-5-7-15/h3-8,12-13,20-21H,9-11H2,1-2H3
    • InChI Key: WRBJIPNZGJUCOJ-UHFFFAOYSA-N
    • SMILES: OC1C=C(C=C(C=1C/C=C(\C)/C)O)CCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 282.16206
  • Monoisotopic Mass: 282.162
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 315
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • Density: 1.104
  • Boiling Point: 437.3°C at 760 mmHg
  • Flash Point: 200.5°C
  • Refractive Index: 1.599
  • PSA: 40.46
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